molecular formula C15H14O B1524727 [1,1'-Biphenyl]-4-propanal CAS No. 75677-09-7

[1,1'-Biphenyl]-4-propanal

Cat. No.: B1524727
CAS No.: 75677-09-7
M. Wt: 210.27 g/mol
InChI Key: QGJDVSWMEVFRCW-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-propanal is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of [1,1’-Biphenyl]-4-propanal are the PD-1/PD-L1 pathways . These pathways play a crucial role in the immune response, particularly in the regulation of T-cell activity. By interacting with these pathways, [1,1’-Biphenyl]-4-propanal can influence immune responses, potentially impacting various biological processes and disease states.

Mode of Action

[1,1’-Biphenyl]-4-propanal interacts with its targets, the PD-1/PD-L1 pathways, by inhibiting their activity . This inhibition can lead to changes in immune response, potentially enhancing the body’s ability to fight off certain diseases. The exact nature of these changes can vary depending on several factors, including the specific biological context and the presence of other interacting molecules.

Biochemical Pathways

The action of [1,1’-Biphenyl]-4-propanal affects several biochemical pathways. Notably, it influences the phenylpropanoid biosynthesis pathway , which is involved in the production of various secondary metabolites . Downstream effects of this interaction can include changes in the levels of these metabolites, potentially impacting various biological processes and disease states.

Pharmacokinetics

The pharmacokinetics of [1,1’-Biphenyl]-4-propanal, like those of many other compounds, involve its absorption, distribution, metabolism, and excretion (ADME) . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The action of [1,1’-Biphenyl]-4-propanal at the molecular and cellular levels results in several effects. For example, its interaction with the PD-1/PD-L1 pathways can lead to changes in immune response . Additionally, its influence on the phenylpropanoid biosynthesis pathway can result in changes in the levels of various secondary metabolites . These effects can have various downstream impacts on biological processes and disease states.

Action Environment

The action, efficacy, and stability of [1,1’-Biphenyl]-4-propanal can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, biological factors, such as the specific biological context and the presence of other interacting molecules, can influence the compound’s action and efficacy .

Properties

IUPAC Name

3-(4-phenylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJDVSWMEVFRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698893
Record name 3-([1,1'-Biphenyl]-4-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75677-09-7
Record name 3-([1,1'-Biphenyl]-4-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[1,1'-biphenyl]-4-yl}propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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